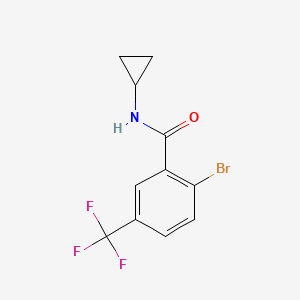

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

Description

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a cyclopropyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₀BrF₃NO, with a molecular weight of 328.11 g/mol. The compound’s synthesis typically involves coupling 2-amino-5-bromobenzoic acid with cyclopropylamine using carbodiimide-based reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

Properties

IUPAC Name |

2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGWLMJDILVPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Acyl Chloride Intermediate

Procedure :

-

Acyl Chloride Formation :

-

Amidation with Cyclopropylamine :

Yield : 78–85% after purification by recrystallization (ethanol/water).

Coupling Agent-Mediated Amidation

Procedure :

-

Activation with EDCl/HOBt :

-

Workup :

Industrial-Scale Continuous Flow Synthesis

Procedure :

-

Reactor Setup :

-

Optimized Conditions :

-

Temperature: 50°C

-

Residence time: 20 minutes

-

Solvent: Tetrahydrofuran (THF)

-

Yield : 90–94% with >99% purity.

Comparative Analysis of Methods

Key Observations :

-

Acyl Chloride Route : Cost-effective but requires careful handling of corrosive reagents.

-

Coupling Agents : Higher yields but generates stoichiometric byproducts (e.g., urea derivatives).

-

Continuous Flow : Superior for large-scale production due to rapid heat dissipation and reduced side reactions.

Purification and Characterization

Column Chromatography

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the ortho position undergoes substitution with nucleophiles under specific conditions:

Reagents and Conditions

-

Amines : Reacts with primary/secondary amines in the presence of CuI (10 mol%) and K₂CO₃ at 100–120°C in DMF, yielding N-substituted benzamide derivatives .

-

Thiols : Thiophenol derivatives substitute bromine using Pd(OAc)₂ (5 mol%) and Xantphos ligand in toluene at 80°C .

Example Reaction

Oxidation and Reduction Reactions

The trifluoromethyl group and benzamide core participate in redox transformations:

Oxidation

-

Trifluoromethyl Group : Resistant to oxidation under mild conditions but undergoes defluorination with strong oxidizers like KMnO₄/H₂SO₄, forming carboxylic acid derivatives .

-

Benzamide Core : Oxidation with CrO₃ in acetic acid yields quinoline derivatives via intramolecular cyclization .

Reduction

-

Bromine : Catalytic hydrogenation (H₂/Pd-C) removes bromine, generating N-cyclopropyl-5-(trifluoromethyl)benzamide.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

Cyclopropane Ring Reactivity

The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Mediated : HCl/MeOH cleaves the cyclopropane, forming a secondary amine .

-

Oxidative : Ozone or mCPBA oxidizes the cyclopropane to a ketone or epoxide.

Trifluoromethyl Group Transformations

The -CF₃ group directs electrophilic substitution and stabilizes intermediates:

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position to -CF₃.

-

Radical Reactions : Initiates C–H functionalization via photoredox catalysis.

Stability and Degradation Pathways

-

Hydrolytic Stability : Stable in neutral aqueous solutions but decomposes in acidic/basic media via amide bond cleavage .

-

Thermal Stability : Degrades above 200°C, releasing HF and CO₂.

This compound’s multifunctional design enables tailored modifications for applications in drug discovery and materials science, supported by robust experimental data from diverse methodologies .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of cyclopropyl carboxamides, which include compounds similar to 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide. These compounds target the mitochondrial protein cytochrome b in Plasmodium falciparum, demonstrating significant activity against the asexual stage of the parasite. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group are crucial for maintaining potency, with specific configurations yielding effective derivatives .

Inhibition of Enzymatic Activity

Compounds containing trifluoromethyl groups have been shown to enhance biological activity by improving binding affinity to target enzymes. For instance, the inclusion of a trifluoromethyl group in benzamide derivatives has been linked to increased potency in inhibiting enzymes such as cyclooxygenase (COX). Research indicates that these modifications can lead to selective inhibition profiles, making them suitable candidates for anti-inflammatory drug development .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Structure | Activity (EC50) | Notes |

|---|---|---|

| N-cyclopropyl derivative | 0.14 μM | Effective against P. falciparum |

| Trifluoroethyl substitution | >10 μM | Significant loss of activity |

| Cyclobutyl modification | 0.16–0.63 μM | Comparable potency to cyclopropyl |

| Benzyl group replacement | >10 μM | Not tolerated; critical for activity |

Antiviral Properties

In a study exploring antiviral methods using MEK inhibitors, derivatives similar to this compound were investigated for their ability to inhibit viral replication pathways. The results indicated that such compounds could serve as leads for developing new antiviral therapies targeting specific viral enzymes .

Computational Studies

Computational modeling has been employed to assess the conformational stability and vibrational properties of benzamide derivatives, including those with trifluoromethyl substitutions. These studies provide insights into the molecular interactions and stability of the compounds, which are critical for predicting their behavior in biological systems .

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoromethyl (CF₃) vs. In contrast, the fluorine substituent in 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide offers milder electron-withdrawing effects, which may reduce metabolic stability but improve solubility.

- Cyclopropyl vs.

- Amide vs. Amine/Nitro: The amide group in the target compound enables hydrogen bonding, a critical feature for drug-receptor interactions. The amine in 6-bromo-α,α,α-trifluoro-m-toluidine is more basic and prone to protonation, which could alter pharmacokinetics.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis route is comparable to other benzamide derivatives but requires careful optimization of coupling reagents (e.g., EDCl/HOBt) to avoid side reactions.

- Structure-Activity Relationships (SAR): Substitution at the 5-position with CF₃ (vs. F or NO₂) correlates with enhanced target affinity in kinase inhibition assays . N-Cyclopropyl derivatives exhibit superior metabolic stability over N-benzyl or N-cyclohexyl analogues due to reduced cytochrome P450 interactions .

- Crystallographic Analysis: Tools like SHELXL and Mercury enable precise structural determination, revealing that the cyclopropyl group adopts a planar conformation, minimizing steric clashes in crystal packing.

Biological Activity

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications, particularly in oncology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1351608-52-0

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound, particularly its anticancer properties. Below are detailed findings from various studies.

Anticancer Activity

-

Cell Line Studies :

- The compound exhibited significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer) : IC50 = 5.24 µM

- MCF-7 (breast cancer) : IC50 = 4.53 µM

- HeLa (cervical cancer) : IC50 = 6.30 µM

- The compound exhibited significant cytotoxicity against various cancer cell lines, including:

-

Mechanism of Action :

- Molecular docking studies have suggested that this compound may inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This was supported by flow cytometry analysis showing increased levels of cleaved caspase-3, a marker of apoptosis, alongside elevated p21 expression, indicative of cell cycle arrest.

Additional Biological Activities

Preliminary studies have suggested that the compound may also exhibit other biological activities beyond its anticancer properties:

- Antimicrobial Activity : While specific data on antimicrobial effects were not detailed in the available literature, compounds with similar structural features have shown activity against various bacterial strains .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

- Bromination : Introduction of the bromine atom into the benzene ring.

- Cyclopropylation : Addition of the cyclopropyl group.

- Trifluoromethylation : Introduction of the trifluoromethyl group.

- Amide Formation : Coupling with appropriate amine sources to form the amide bond.

These reactions require specific reagents and conditions, highlighting the complexity involved in synthesizing this compound .

Data Summary Table

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 | 5.24 | Inhibition of tubulin polymerization |

| Anticancer | MCF-7 | 4.53 | Induction of apoptosis (cleaved caspase-3) |

| Anticancer | HeLa | 6.30 | Cell cycle arrest (elevated p21 expression) |

Case Studies

-

In Vivo Studies :

- In a study involving nude mice bearing HCT116 human colon tumors, treatment with related compounds demonstrated a synergistic effect on tumor growth when combined with other agents like 5-azacytidine . Although direct studies on this compound were not detailed, such findings suggest potential therapeutic applications in combination therapies.

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide?

Q. How can the compound’s purity and structural integrity be validated?

Use a combination of analytical techniques:

- X-ray Crystallography : Resolve crystal structure with SHELXL (for refinement) and Mercury (for visualization of packing motifs and voids) .

- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (cyclopropyl protons at δ 0.5–1.5 ppm; trifluoromethyl as a singlet in ¹⁹F NMR) .

- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ at m/z 336.98) .

Q. What role do the bromine and trifluoromethyl groups play in reactivity?

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki couplings) and enhances electrophilicity for further derivatization.

- Trifluoromethyl : Increases lipophilicity (logP ~3.2) and metabolic stability, influencing bioavailability . Comparative studies with non-fluorinated analogs show reduced enzymatic degradation rates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in electronic effects caused by substituents?

Advanced refinement using SHELXL can model electron density maps to distinguish between bromine’s inductive effects and trifluoromethyl’s steric contributions. For example, Mercury’s void analysis quantifies packing efficiency, revealing how substituents influence crystal lattice stability .

Example Workflow :

- Collect high-resolution XRD data (λ = 0.71073 Å).

- Refine with SHELXL (R-factor < 5%).

- Analyze intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups) .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Enzyme Assays : Test inhibition of kinases (e.g., VEGFR-2) using ATP-competitive binding assays (Ki determination via Lineweaver-Burk plots) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (KD values < 100 nM suggest high affinity) .

- Molecular Dynamics Simulations : Model interactions with hydrophobic binding pockets (e.g., trifluoromethyl’s role in van der Waals contacts) .

Q. How should researchers address contradictory data on substituent-directed reactivity?

Conflicting results (e.g., bromine’s vs. chlorine’s leaving group efficiency) require controlled comparative studies:

- Synthesize analogs (e.g., 2-Cl instead of 2-Br).

- Perform kinetic studies under identical conditions (e.g., SNAr rates in DMSO at 25°C).

- Analyze via Hammett plots to quantify electronic effects .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -4.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions.

- Docking Studies : Autodock Vina models binding poses with targets (e.g., VEGFR-2 PDB: 4AGD) .

Q. How can researchers optimize experimental design for high-throughput screening?

- Automated Synthesis : Employ flow chemistry for scalable amide coupling (residence time ~10 min, 80°C).

- Microplate Assays : Use 384-well plates for parallel enzyme inhibition profiling (Z’ factor > 0.6 ensures robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.